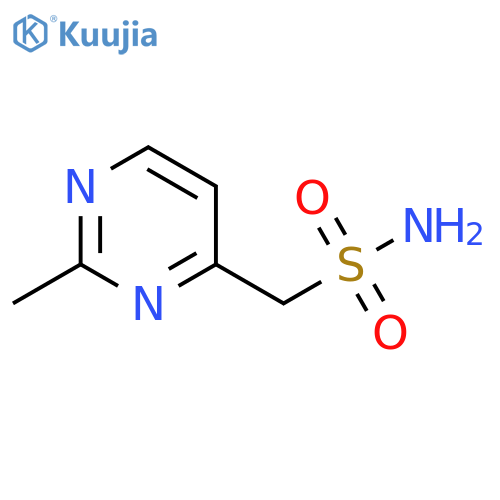

Cas no 1550605-05-4 ((2-methylpyrimidin-4-yl)methanesulfonamide)

(2-methylpyrimidin-4-yl)methanesulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-Pyrimidinemethanesulfonamide, 2-methyl-

- (2-methylpyrimidin-4-yl)methanesulfonamide

-

- MDL: MFCD24226126

- インチ: 1S/C6H9N3O2S/c1-5-8-3-2-6(9-5)4-12(7,10)11/h2-3H,4H2,1H3,(H2,7,10,11)

- InChIKey: LAGNGEWKNZYAGL-UHFFFAOYSA-N

- ほほえんだ: C1(C)=NC=CC(CS(N)(=O)=O)=N1

(2-methylpyrimidin-4-yl)methanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-281512-0.05g |

(2-methylpyrimidin-4-yl)methanesulfonamide |

1550605-05-4 | 0.05g |

$827.0 | 2023-09-09 | ||

| Enamine | EN300-281512-0.1g |

(2-methylpyrimidin-4-yl)methanesulfonamide |

1550605-05-4 | 0.1g |

$867.0 | 2023-09-09 | ||

| Ambeed | A1086913-1g |

(2-Methylpyrimidin-4-yl)methanesulfonamide |

1550605-05-4 | 95% | 1g |

$941.0 | 2024-04-23 | |

| Enamine | EN300-281512-0.25g |

(2-methylpyrimidin-4-yl)methanesulfonamide |

1550605-05-4 | 0.25g |

$906.0 | 2023-09-09 | ||

| Enamine | EN300-281512-0.5g |

(2-methylpyrimidin-4-yl)methanesulfonamide |

1550605-05-4 | 0.5g |

$946.0 | 2023-09-09 | ||

| Enamine | EN300-281512-10.0g |

(2-methylpyrimidin-4-yl)methanesulfonamide |

1550605-05-4 | 10.0g |

$5590.0 | 2023-03-01 | ||

| Enamine | EN300-281512-5g |

(2-methylpyrimidin-4-yl)methanesulfonamide |

1550605-05-4 | 5g |

$2858.0 | 2023-09-09 | ||

| Enamine | EN300-281512-1.0g |

(2-methylpyrimidin-4-yl)methanesulfonamide |

1550605-05-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-281512-5.0g |

(2-methylpyrimidin-4-yl)methanesulfonamide |

1550605-05-4 | 5.0g |

$3770.0 | 2023-03-01 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01047977-1g |

(2-Methylpyrimidin-4-yl)methanesulfonamide |

1550605-05-4 | 95% | 1g |

¥6461.0 | 2023-04-10 |

(2-methylpyrimidin-4-yl)methanesulfonamide 関連文献

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

(2-methylpyrimidin-4-yl)methanesulfonamideに関する追加情報

Recent Advances in the Study of (2-methylpyrimidin-4-yl)methanesulfonamide (CAS: 1550605-05-4) in Chemical Biology and Pharmaceutical Research

The compound (2-methylpyrimidin-4-yl)methanesulfonamide (CAS: 1550605-05-4) has recently emerged as a promising candidate in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its pyrimidine core, has garnered significant attention due to its potential applications in drug discovery and development. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic potential in various disease models.

One of the key areas of interest is the compound's role as a kinase inhibitor. Preliminary studies suggest that (2-methylpyrimidin-4-yl)methanesulfonamide exhibits selective inhibition against specific kinase targets, which are often implicated in cancer and inflammatory diseases. Researchers have employed structure-activity relationship (SAR) studies to modify the compound's scaffold, aiming to enhance its potency and selectivity. These efforts have led to the identification of several analogs with improved pharmacokinetic profiles.

In addition to its kinase inhibitory activity, recent investigations have explored the compound's potential as a modulator of protein-protein interactions (PPIs). PPIs are increasingly recognized as critical targets in drug discovery, and the ability of (2-methylpyrimidin-4-yl)methanesulfonamide to disrupt specific PPIs opens new avenues for therapeutic intervention. Computational modeling and high-throughput screening have been instrumental in identifying the binding sites and interaction mechanisms of this compound.

Another noteworthy development is the application of (2-methylpyrimidin-4-yl)methanesulfonamide in targeted drug delivery systems. Researchers have conjugated the compound to nanoparticles and other carriers to improve its bioavailability and reduce off-target effects. These advancements highlight the versatility of this molecule and its potential to address challenges in drug delivery and precision medicine.

Despite these promising findings, challenges remain in the clinical translation of (2-methylpyrimidin-4-yl)methanesulfonamide. Issues such as metabolic stability, toxicity, and formulation optimization need to be addressed in future studies. However, the growing body of research underscores the compound's potential as a valuable tool in chemical biology and a lead candidate for pharmaceutical development.

In conclusion, (2-methylpyrimidin-4-yl)methanesulfonamide (CAS: 1550605-05-4) represents a multifaceted molecule with significant potential in drug discovery. Its diverse applications, from kinase inhibition to PPI modulation, make it a compelling subject for ongoing research. Continued efforts to optimize its properties and explore its therapeutic potential will likely yield valuable insights and advancements in the field.

1550605-05-4 ((2-methylpyrimidin-4-yl)methanesulfonamide) 関連製品

- 2137614-86-7({9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-2-yl}methanamine)

- 1888-75-1(Lithium,(1-methylethyl)- (9CI))

- 2171863-74-2(2,1,3-benzoxadiazole-5-sulfonamide)

- 2680726-12-7(Benzyl 2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-7-carboxylate)

- 1038363-71-1(1-Cyclopentyl-1H-imidazole-2-thiol)

- 107484-83-3(1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret)

- 1859876-21-3(2-Chloro-6-[(pent-4-yn-2-yl)amino]pyrimidine-4-carboxylic acid)

- 1009906-78-8(N-(4-methylpyridin-2-yl)-4-(2-phenylethenesulfonamido)benzamide)

- 921503-87-9(N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide)

- 941910-83-4(1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)